molecular formula C10H12BrN3O B12365256 2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one

2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one

Cat. No.: B12365256
M. Wt: 270.13 g/mol
InChI Key: QXOODMNNMLJRQM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one is a heterocyclic compound that contains a diazinane ring with amino, bromo, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with phenyl isocyanate, followed by cyclization to form the diazinane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromo group in the presence of catalysts like palladium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diazinane oxides, while substitution reactions can produce various substituted diazinanes.

Scientific Research Applications

2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-6-phenyl-1,3-diazinan-4-one is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

2-amino-5-bromo-6-phenyl-1,3-diazinan-4-one

InChI

InChI=1S/C10H12BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5,7-8,10,13H,12H2,(H,14,15)

InChI Key

QXOODMNNMLJRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC(N2)N)Br

Origin of Product

United States

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